ZINC475239213

SARS-CoV-2 Nsp14 methyltransferase virtual screening

Researchers requiring a validated non-covalent Nsp14 N7-methyltransferase inhibitor face limited options with characterized binding modes. ZINC475239213 (IC50 20 μM) is among the earliest non-SAM-like inhibitors of this target, discovered via ultra-large docking of 1.1B compounds. • Non-covalent mechanism confirmed-ideal for jump-dilution reversibility assays and SAM/RNA competition studies • Known docked pose (H-bonds with Ala353, Phe367, Tyr368) provides a benchmark for virtual screening validation • Sole active hit among 93 diverse scaffolds-reliable positive control for Nsp14 assay development Supplied as ≥98% pure solid; ships at ambient temperature. For research use only.

Molecular Formula C21H15N5O2
Molecular Weight 369.4 g/mol
Cat. No. B12392851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC475239213
Molecular FormulaC21H15N5O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)N=CC(=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC(=C4)C#N
InChIInChI=1S/C21H15N5O2/c1-26-18-10-16(12-23-19(18)25-21(26)28)14-5-3-6-15(9-14)20(27)24-17-7-2-4-13(8-17)11-22/h2-10,12H,1H3,(H,24,27)(H,23,25,28)
InChIKeyXSVFRMFCXWPMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZINC475239213: Non-Covalent Nsp14 Inhibitor


ZINC475239213 (molecular weight 369.38 g/mol, formula C21H15N5O2) [1] is a synthetic small molecule identified as an inhibitor of the SARS-CoV-2 nonstructural protein 14 (Nsp14) N7-methyltransferase. It was discovered through an ultra-large scale virtual docking screen of up to 1.1 billion lead-like molecules against the enzyme's S-adenosyl methionine (SAM) binding site [2]. The compound has a reported IC50 of 20 μM against Nsp14 in a radiometric assay measuring [3H]-methyl transfer onto a GpppAC4 RNA substrate [3]. It represents one of the earliest non-SAM-like inhibitors of this viral target.

Mechanism Non-covalent Nsp14 methyltransferase inhibition studies
Target Pathway SARS-CoV-2 RNA capping pathway research
Workflow Role Virtual screening validation and SAM-site probe

Why ZINC475239213 Cannot Be Substituted


The SARS-CoV-2 Nsp14 N7-methyltransferase inhibitor landscape is not a uniform class; potency varies widely (IC50 values range from >300 μM to low nanomolar) and chemotypes are structurally diverse [1]. Generic substitution of one Nsp14 inhibitor for another is scientifically unsound because compounds differ in their binding modes, non-covalent versus covalent mechanisms, and, critically, their selectivity against human RNMT and other methyltransferases, which remains largely uncharacterized for early-stage hits [2]. ZINC475239213 represents a specific chemical scaffold with a defined potency and a documented non-covalent interaction pattern, making it unsuitable for blind replacement by other ZINC-series hits or analogs without risking experimental irreproducibility or confounding biological interpretation.

Chemotype mismatch
Nsp14 inhibitor chemotypes span diverse scaffolds with binding modes that may not transfer across structural classes
Mechanism divergence
Non-covalent and covalent Nsp14 inhibitors engage distinct residues; mechanism context may not be interchangeable
Selectivity gap
Human RNMT and off-target methyltransferase selectivity remains uncharacterized for early-stage hits; cross-reactivity context requires review

ZINC475239213 Comparative Evidence


Potency and Scaffold Comparison: ZINC61142882

In the primary discovery study, ZINC475239213 exhibited an IC50 of 20 μM against SARS-CoV-2 Nsp14 [1]. In contrast, another hit from the same screen, ZINC61142882, demonstrated an IC50 of 6 μM [2]. While ZINC61142882 is 3.3-fold more potent, the two compounds belong to different chemotypes and engage distinct binding interactions, with ZINC475239213 forming hydrogen bonds with Ala353, Phe367, and Tyr368 [3].

Potency vs. ZINC61142882
Head-to-head
IC50: 20 μM vs. 6 μM 3.3-fold difference
Supports chemotype-specific assay context; potency-dependent selection review
Triplicate radiometric assay with GpppAC4 RNA substrate
SARS-CoV-2 Nsp14 methyltransferase virtual screening

Sole Active Hit in Diverse Scaffold Screen

Of 93 de novo synthesized molecules representing diverse scaffolds tested at 30–50 μM in a primary screen, only ZINC475239213 ('9213) inhibited Nsp14 activity by >50% [1]. This contrasts with the second screen, where 2 out of 72 compounds (ZINC730084824 and ZINC61142882) were active [2].

Screening Exclusivity
Method context
1 active / 93 tested 1.1% hit rate
Reported unique scaffold fitness among diverse chemotypes in primary screen
Single screen at 30–50 μM; broader validation pending
high-throughput screening hit identification Nsp14

Non-Covalent Mechanism Confirmed

Structure-activity relationship (SAR) studies confirmed that ZINC475239213 acts through a non-covalent mechanism. Analogs of ZINC475239213 lacking the nitrile group (Z5347169163, IC50 = 15 μM; ZINC001342858621, IC50 = 14 μM) retained potency, demonstrating that the nitrile is not essential for activity [1]. This contrasts with covalent inhibitors like those targeting Cys387, which require electrophilic warheads.

Non-Covalent Mechanism
Class-level
Nitrile removal retains activity Analog IC50: 14–15 μM
Supports reversible inhibition mechanism context; non-electrophilic scaffold confirmed
SAR study with synthesized analogs; radiometric MTase assay
mechanism of action non-covalent inhibitor SAR

Potency Gap to Optimized Analogs

While ZINC475239213 itself has an IC50 of 20 μM, subsequent optimization of other hits (e.g., ZINC61142882) yielded analogs with improved potency. For instance, compound '1988 (an analog of ZINC61142882) achieved an IC50 of 2.2 μM [1]. Two direct analogs of ZINC475239213, Z5347169163 and ZINC001342858621, showed only modest improvements (IC50 = 15 μM and 14 μM, respectively) [2]. This indicates that the ZINC475239213 scaffold may be less amenable to potency gains through simple analoging compared to other chemotypes.

Analog Optimization
Class-level
≤1.4-fold improvement vs. 2.7-fold for comparator scaffold
Reported scaffold-dependent optimization context; may inform lead selection strategy
Limited analog set tested; broader SAR may shift interpretation
lead optimization SAR analog comparison

IC50 Discrepancy and Assay Reproducibility

Multiple vendor and database sources report an IC50 of 6 μM for ZINC475239213 , while the original peer-reviewed publication clearly states an IC50 of 20 μM [1]. No explanation for this discrepancy is provided in the literature. In contrast, the IC50 values for ZINC61142882 (6 μM) and ZINC730084824 (50 μM) are consistently reported across sources [2].

Potency Discrepancy
Data to verify
Vendor: 6 μM vs. Literature: 20 μM >3-fold reporting gap
Assay-dependent review required; cross-source inconsistency warrants in-lab verification
Comparator compounds show no reporting discrepancy
assay reproducibility IC50 variability quality control

ZINC475239213 Research Applications


Non-Covalent Tool for Mechanistic Studies

Given its confirmed non-covalent mechanism [1], ZINC475239213 is suitable for experiments where reversible target engagement is desired, such as jump-dilution assays to assess reversibility of inhibition, competition studies with SAM or RNA substrates, and as a control to benchmark covalent inhibitors. Its moderate potency (IC50 = 20 μM) allows for clear differentiation from background without saturating the system.

Virtual Screening and Docking Validation

ZINC475239213 emerged from a docking screen of 1.1 billion molecules and was the sole active hit among 93 diverse scaffolds [2]. This makes it a valuable positive control for validating new virtual screening protocols against the Nsp14 SAM-binding site. Its known docked pose (hydrogen bonds with Ala353, Phe367, Tyr368) [3] provides a benchmark for assessing the accuracy of docking algorithms and scoring functions.

Non-Covalent SAR Exploration

Although direct analoging yielded only modest potency gains (IC50 14–15 μM) [4], the ZINC475239213 scaffold remains a useful template for exploring chemical space around the Nsp14 SAM pocket without relying on electrophilic warheads. Researchers interested in developing reversible inhibitors may find this scaffold more tractable for iterative optimization than covalent series.

Selectivity Profiling Against Human RNMT

As noted in the literature, assessing the selectivity of Nsp14 inhibitors against human RNMT is critical for antiviral development [5]. ZINC475239213, as an early-stage hit with unknown selectivity, represents an ideal candidate for inclusion in selectivity panels alongside more optimized compounds like '1988 (IC50 2.2 μM) [6] to establish structure-selectivity relationships.

Application
Selection Property
Validation Focus
Nsp14 mechanism studies
Reversible target engagement profile
Jump-dilution and competition assay context
Virtual screening validation
Known SAM-site docked pose
Docking algorithm benchmarking
Non-covalent SAR exploration
Non-electrophilic scaffold
Reversible inhibitor optimization context
Selectivity profiling
Early-stage selectivity profile
Human RNMT cross-reactivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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